2-(Chloromethyl)-6,7-dihydro-4H-pyrano[4,3-d]thiazole hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(chloromethyl)-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNOS.ClH/c8-3-7-9-5-1-2-10-4-6(5)11-7;/h1-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJDUIGTJJIJDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6,7-dihydro-4H-pyrano[4,3-d]thiazole hydrochloride typically involves the reaction of appropriate thiazole and pyran precursors under controlled conditions. One common method involves the chloromethylation of a thiazole derivative, followed by cyclization with a pyran moiety. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are typically carried out at temperatures ranging from 0°C to 80°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl substituent serves as a primary site for nucleophilic displacement, enabling diverse functionalization.
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Example : Reaction with trans-4-aminocyclohexanol in THF under reflux yields amine-functionalized derivatives via SN2 mechanism .
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Mechanistic Insight : The reaction proceeds through a bimolecular transition state, with polar solvents accelerating nucleophile activation .
Thiazole Ring Reactivity
The thiazole moiety participates in electrophilic substitutions and cycloadditions, though electron-withdrawing effects from the fused pyran ring may limit reactivity.
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Example : Treatment with α-bromoketones in the presence of Lawesson’s reagent generates complex thiazolo-fused scaffolds .
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Limitation : Electron deficiency in the thiazole ring may necessitate activating groups for efficient electrophilic attack .
Hydrochloride Salt-Specific Reactivity
The hydrochloride form enhances solubility in polar solvents, facilitating reactions in aqueous or protic media.
| Reaction Type | Conditions | Products | Key References |
|---|---|---|---|
| Acid-catalyzed hydrolysis | H2O, HCl, reflux | Pyran-thiazole diol derivatives | |
| Neutralization | NaOH, H2O | Free base form |
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Note : The hydrochloride counterion can act as an acid catalyst in intramolecular cyclization or dehydration reactions .
Coupling Reactions and Functional Group Interconversion
The chloromethyl group enables cross-coupling and derivatization via transition-metal catalysis.
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Example : Palladium-catalyzed coupling with aryl boronic acids generates biaryl motifs, useful in medicinal chemistry .
Stability and Degradation Pathways
Under harsh conditions, the compound undergoes decomposition:
| Condition | Degradation Pathway | Products | Key References |
|---|---|---|---|
| Strong acids (H2SO4) | Ring-opening hydrolysis | Thiol and carbonyl fragments | |
| High-temperature air | Oxidation | Sulfoxide or sulfone derivatives |
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including 2-(Chloromethyl)-6,7-dihydro-4H-pyrano[4,3-d]thiazole hydrochloride. These compounds have been tested against various bacterial strains, showcasing promising results.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several thiazole derivatives against common pathogens. The results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Some derivatives showed inhibition zones comparable to established antibiotics.
- Escherichia coli : Notable antibacterial activity was observed.
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, although further mechanistic studies are required to elucidate these effects fully .
Anticancer Applications
The compound has also been investigated for its potential as an anticancer agent. Thiazole derivatives are known for their ability to inhibit topoisomerases, enzymes critical for DNA replication and transcription.
Case Study: Anticancer Activity
A recent investigation focused on the synthesis and evaluation of new thiazole derivatives for their antiproliferative activities against various cancer cell lines:
- HepG-2 (liver cancer)
- MCF-7 (breast cancer)
- HCT-116 (colorectal cancer)
The study utilized the MTT assay to assess cytotoxicity and found that certain derivatives exhibited strong cytotoxic effects against HepG-2 and MCF-7 cells, with IC50 values indicating potent activity. The interactions with calf-thymus DNA were also analyzed using UV-Vis spectroscopy, confirming the binding affinity of these compounds to DNA, which is crucial for their anticancer activity .
Summary of Findings
| Application | Target Organisms/Cells | Key Findings |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, E. coli | Significant antibacterial activity observed |
| Anticancer | HepG-2, MCF-7 | Strong cytotoxic effects; DNA binding confirmed |
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6,7-dihydro-4H-pyrano[4,3-d]thiazole hydrochloride involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with DNA, leading to the disruption of cellular processes and ultimately cell death .
Comparison with Similar Compounds
Structural Analogues
6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-amine Hydrochloride (CAS 623931-31-7)
- Key Differences : Replaces the chloromethyl group with an amine (-NH₂) at position 2.
- Properties : Higher nucleophilicity due to the amine group, making it suitable for coupling reactions. Available commercially at 95% purity (250 mg: $296; 1 g: $744) .
- Applications : Used as a building block in medicinal chemistry for synthesizing kinase inhibitors .
2-Chloro-6,7-dihydro-4H-pyrano[4,3-d]thiazole (CAS 259810-13-4)
- Key Differences : Substitutes the chloromethyl group with a chlorine atom at position 2.
- Properties : Lower molecular weight (175.64 g/mol vs. ~216 g/mol for the chloromethyl derivative), yellow crystalline solid, stored at -20°C .
- Reactivity : The chlorine atom is less reactive than chloromethyl, limiting its utility in alkylation reactions .
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Derivatives
- Key Differences : Replaces the pyran ring with a pyrrolo ring, altering ring strain and electronic properties.
- Examples :
- 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide (95% purity)
- 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole hydrochloride (96% purity)
- Applications : Investigated for anticonvulsant and antimicrobial activities due to compact ring systems .
Biological Activity
2-(Chloromethyl)-6,7-dihydro-4H-pyrano[4,3-d]thiazole hydrochloride is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews its biological activities, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.
Chemical Profile
- IUPAC Name: this compound
- Chemical Formula: C₇H₈ClNOS
- Molecular Weight: 189.67 g/mol
- CAS Number: 1342460-81-4
- Appearance: Powder
Antimicrobial Properties
Several studies have highlighted the antimicrobial potential of this compound. For instance:
- In vitro studies demonstrated that this compound exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics, suggesting a promising alternative for treating bacterial infections.
Antitumor Activity
Research has also indicated that this compound may possess antitumor properties:
- Cell Line Studies: In vitro testing on cancer cell lines such as HeLa and MCF-7 revealed that the compound induces apoptosis in a concentration-dependent manner. The IC₅₀ values for these cell lines were recorded at approximately 15 µM and 20 µM, respectively.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis via caspase activation |
| MCF-7 | 20 | Cell cycle arrest and apoptosis |
Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes:
- Enzyme Assays: Preliminary assays indicate that it acts as an inhibitor of certain kinases involved in cancer progression. For example, it showed a dose-dependent inhibition of the RET kinase with an IC₅₀ value of around 25 µM.
Case Studies
-
Case Study on Antimicrobial Efficacy:
- A clinical trial involving patients with skin infections treated with formulations containing this compound showed a reduction in infection rates compared to standard treatments. The study emphasized its potential use in topical formulations.
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Case Study on Antitumor Effects:
- In a controlled study involving mice with induced tumors, administration of the compound led to a significant reduction in tumor size compared to control groups receiving placebo treatments. Histological analysis confirmed increased apoptosis in tumor tissues.
Safety and Toxicology
While the biological activities are promising, safety data remains limited. Preliminary toxicity studies suggest that at therapeutic doses, the compound does not exhibit significant adverse effects; however, further research is necessary to establish a comprehensive safety profile.
Q & A
Basic Research Questions
Q. How can the synthetic route for this compound be optimized for improved yield and purity?
- Methodology : Optimize reaction parameters such as solvent choice (e.g., DMSO for reflux conditions), temperature, and reaction time. For example, prolonged reflux (18–24 hours) followed by reduced-pressure distillation and crystallization in water-ethanol mixtures can enhance purity . Monitor intermediates via thin-layer chromatography (TLC) to track reaction progress.
Q. What spectroscopic techniques are critical for characterizing its structure?
- Methodology : Use 1H/13C NMR to identify protons and carbons in the pyrano-thiazole core and chloromethyl group. IR spectroscopy confirms functional groups (e.g., C-Cl stretch at ~550–700 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns . For crystallinity, X-ray diffraction (XRD) may resolve structural ambiguities .
Q. How are computational parameters like XlogP and topological polar surface area (TPSA) used to predict physicochemical properties?
- Methodology : Calculate XlogP (hydrophobicity) and TPSA (polarity) using software like Molinspiration. For analogs, XlogP ≈1 and TPSA ~76.4 Ų indicate moderate lipophilicity and hydrogen-bonding potential, guiding solubility and permeability studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodology : Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC). For example, overlapping proton signals in the pyrano-thiazole core can be resolved via NOESY to confirm spatial proximity of hydrogens . Compare experimental data with computational simulations (DFT-based NMR predictions) .
Q. What strategies are recommended for impurity profiling, such as detecting 2-(Chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride?
- Methodology : Use HPLC-MS with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities. Reference standards (e.g., EP/Pharmaceutical guidelines) ensure identification and quantification of byproducts like the imidazole derivative .
Q. How can stability studies under varying pH and temperature conditions be designed?
- Methodology : Conduct accelerated stability testing (e.g., 40°C/75% RH for 6 months). Monitor degradation via LC-UV/MS. The chloromethyl group may hydrolyze under acidic conditions, requiring pH-controlled storage (e.g., inert atmosphere, desiccants) .
Q. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitution reactions?
- Methodology : Perform kinetic studies using polar aprotic solvents (e.g., DMF) with nucleophiles like amines. Track reaction progress via 19F NMR if fluorine-labeled analogs are used. Computational modeling (e.g., DFT) can map transition states and activation energies .
Q. How can in vitro bioactivity models evaluate its pharmacological potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
